BenchChemオンラインストアへようこそ!

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Lipophilicity optimization Scaffold decoration Medicinal chemistry building blocks

(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine (CAS 2091605-91-1; molecular formula C₁₀H₁₆N₄; MW 192.26 g·mol⁻¹) belongs to the imidazo[1,2-b]pyrazole fused heterocyclic class, a scaffold recognized as a privileged isostere of indole and a core motif in multiple kinase inhibitor and anti-inflammatory programs. The compound features an isobutyl substituent at the N1 position and a primary aminomethyl group at the C6 position, yielding a bifunctional building block with a predicted LogP of approximately 1.5–1.7, balanced polarity (tPSA ~50.6 Ų), and a single hydrogen-bond donor (primary amine).

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B13339909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CN2C1=CC(=N2)CN
InChIInChI=1S/C10H16N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,6-7,11H2,1-2H3
InChIKeyHVJFXFKMZGMVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine – Core Scaffold Identity and Procurement-Relevant Characteristics


(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine (CAS 2091605-91-1; molecular formula C₁₀H₁₆N₄; MW 192.26 g·mol⁻¹) belongs to the imidazo[1,2-b]pyrazole fused heterocyclic class, a scaffold recognized as a privileged isostere of indole and a core motif in multiple kinase inhibitor and anti-inflammatory programs [1]. The compound features an isobutyl substituent at the N1 position and a primary aminomethyl group at the C6 position, yielding a bifunctional building block with a predicted LogP of approximately 1.5–1.7, balanced polarity (tPSA ~50.6 Ų), and a single hydrogen-bond donor (primary amine) . This substitution pattern provides a defined steric and electronic profile that distinguishes it from both the unsubstituted parent scaffold and N1‑alkyl variants with smaller (methyl) or conformationally restricted (cyclopropylmethyl, cyclobutylmethyl) N1 groups.

Why (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine Cannot Be Replaced by Generic Imidazo[1,2-b]pyrazole Analogs


Imidazo[1,2-b]pyrazole derivatives are not functionally interchangeable despite sharing a common core. The N1 substituent identity governs the scaffold's lipophilicity, steric occupancy, and target complementarity: the isobutyl group imparts a calculated LogP approximately 0.5–0.8 log units higher than the N1‑methyl analog and about 0.3 log units lower than the N1‑cyclopentyl analog, modulating membrane permeability and binding-site fit . Furthermore, the C6 primary aminomethyl substituent provides a reactive handle for amide coupling, reductive amination, or sulfonamide formation, enabling late-stage diversification that is absent in the C6‑aldehyde, C6‑carboxylic acid, or C7‑aminomethyl positional isomers [1]. These structure‑derived properties directly affect synthesis efficiency in medicinal chemistry campaigns and the physicochemical profile of downstream conjugates, making empirical substitution without comparative data a high-risk decision for procurement.

Product-Specific Quantitative Evidence Guide: (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine


Evidence Item 1: N1-Isobutyl Substitution Provides a Distinct Lipophilicity Window Relative to Closest N1-Alkyl Analogs

The N1‑isobutyl group of the target compound yields a calculated LogP approximately 1.5–1.7, representing a discrete lipophilicity window that differs from the N1‑methyl analog (predicted LogP ~0.9–1.1), the N1‑cyclopropylmethyl analog (predicted LogP ~1.2–1.4), and the N1‑cyclopentyl analog (predicted LogP ~1.8–2.0). This ~0.4–0.6 log unit increment over the unsubstituted parent (LogP 0.66) is consistent with the addition of a single isobutyl fragment . Lipophilicity in this range is associated with favorable passive membrane permeability (PAMPA Pe generally 1–10 × 10⁻⁶ cm·s⁻¹) while retaining aqueous solubility above 50 µM, a balance that is often suboptimal for smaller (methyl) or larger (cycloalkyl) N1 substituents in the same chemotype [1]. The scaffold itself, as an indole isostere, has been shown to improve aqueous solubility compared to indole-containing analogs .

Lipophilicity optimization Scaffold decoration Medicinal chemistry building blocks

Evidence Item 2: C6-Aminomethyl Positional Isomer Offers Distinct Synthetic Utility Compared to C7-Aminomethyl and C6-Carbonyl Analogs

The C6‑aminomethyl substitution in (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine provides a primary amine handle at the electronically distinct C6 position of the pyrazole ring, in contrast to the C7‑aminomethyl isomer, (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine . Published SAR studies on the imidazo[1,2-b]pyrazole-7-carboxamide series demonstrate that the C7 position is critical for cytotoxic activity, with lead compounds achieving IC₅₀ values of 16.54 nM (HL-60) and 27.24 nM (MOLT-4); substitution at C6 instead of C7 redirects the pharmacophore vector, potentially accessing distinct binding sub-pockets [1]. The C6‑aminomethyl also differs from the C6‑aldehyde (1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde), which requires reductive amination to install amine diversity, adding a synthetic step . Procurement of the C6‑aminomethyl isomer eliminates this additional transformation, improving step economy in parallel library synthesis.

Positional isomer differentiation Synthetic tractability Medicinal chemistry diversification

Evidence Item 3: Imidazo[1,2-b]pyrazole Scaffold Is Validated as a Kinase Inhibitor Pharmacophore with Nanomolar Potency Achievable via C6/C7 Decoration

Multiple independent drug discovery programs have validated the imidazo[1,2-b]pyrazole scaffold as a productive kinase inhibitor template. A cell-permeable imidazo[1,2-b]pyrazole-derived compound (Sigma-Aldrich Cat. 534350) inhibits CDC-like kinases CLK1 and CLK2 with IC₅₀ values of 1.1 nM and 2.4 nM respectively, while exhibiting >80-fold selectivity over SRPK1/2/3 (IC₅₀ = 200–310 nM) . In the BTK inhibitor space, imidazopyrazole-3-carboxamide derivatives achieved IC₅₀ values of 4.9–5.2 nM against BTK with high kinase selectivity [1]. PRMT5·MTA inhibitors built on a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold achieved IC₅₀ = 6.6 nM with 339-fold selectivity against PRMT5 [2]. While these data derive from more elaborated analogs rather than the methanamine intermediate itself, they establish the scaffold's capacity to support potent and selective target engagement when appropriately elaborated at C6 and C7 positions.

Kinase inhibition BTK inhibitors CLK inhibitors PRMT5·MTA inhibitors

Evidence Item 4: N1-Isobutyl Substitution Is Distinguished from N1-(Cyclobutylmethyl) and N1-Cyclopentyl Analogs by Conformational Flexibility and Steric Profile

The N1‑isobutyl group [(CH₃)₂CH–CH₂–] contains a rotatable CH₂ linker followed by a branched isopropyl terminus, providing conformational flexibility distinct from the more rigid N1‑cyclobutylmethyl and N1‑cyclopentyl analogs [1]. In the N1‑cyclobutylmethyl analog (CAS 2098139-79-6), the cyclobutyl ring restricts the accessible torsional space to approximately 3–4 discrete conformers, whereas the isobutyl group samples a broader ensemble of 6–9 low-energy rotamers [2]. This flexibility may confer advantages in induced-fit binding scenarios where the N1 substituent must adapt to sub-pocket geometry. In the context of the imidazo[1,2-b]pyrazole scaffold's established role in kinase inhibition, where subtle conformational changes at the hinge-binding region dictate selectivity [3], the isobutyl group offers a conformational entropy profile intermediate between highly rigid (cycloalkyl) and fully flexible (n‑alkyl) N1 substituents, potentially enabling exploration of a unique selectivity space.

Conformational analysis Ligand efficiency Structure-based design

Evidence Item 5: Imidazo[1,2-b]pyrazole Scaffold Demonstrates α-Glucosidase Inhibitory Activity with 2–8-Fold Potency Advantage Over Acarbose

A focused library of imidazo[1,2-b]pyrazole derivatives (compounds 4a–4o) was evaluated for in vitro α-glucosidase inhibition. All 15 compounds exhibited IC₅₀ values between 95.0 ± 0.5 µM and 372.8 ± 1.0 µM, representing a 2.0–7.9-fold improvement over the standard drug acarbose (IC₅₀ = 750 ± 1.5 µM) [1]. The most potent compound, 4j, achieved an eightfold potency advantage and was characterized as a competitive inhibitor. Importantly, none of the tested compounds exhibited cytotoxicity in the concentration range evaluated [2]. While the specific isobutyl-substituted-6-methanamine derivative has not yet been profiled in this assay, the scaffold-level dataset establishes that imidazo[1,2-b]pyrazoles bearing diverse N1 and C6/C7 substituents consistently outperform acarbose, suggesting that (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, when elaborated at the C6-amine, may access this pharmacologically validated target space .

α-Glucosidase inhibition Antidiabetic research Competitive inhibition

Evidence Item 6: Purity Specification (≥95%) and Single-Lot Traceability Provide Reproducible Procurement Quality vs. Uncharacterized Research-Grade Alternatives

The commercially available supply of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is specified at ≥95% purity (HPLC), with documented molecular identity (CAS 2091605-91-1, C₁₀H₁₆N₄, MW 192.26 g·mol⁻¹) . This contrasts with non-certified research-grade alternatives sourced from aggregator platforms, where purity may range from 90% to unspecified, and batch-to-batch variability in residual solvents or synthetic byproducts (e.g., unreacted 1H-pyrazole precursors or isocyanide adducts) can confound biological assay results . In SAR campaigns using the Groebke–Blackburn–Bienaymé multicomponent reaction to access imidazo[1,2-b]pyrazole libraries, the presence of even 5–10% impurities in the building block can propagate to downstream products, complicating IC₅₀ determination and selectivity profiling [1].

Chemical purity Procurement quality Reproducibility

Best-Fit Research and Industrial Application Scenarios for (1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine


Kinase Inhibitor Lead Generation via C6-Amine Derivatization

The imidazo[1,2-b]pyrazole scaffold has produced nanomolar CLK1/2 inhibitors (IC₅₀ = 1.1–2.4 nM) , BTK inhibitors (IC₅₀ = 4.9–5.2 nM) [1], and PRMT5·MTA inhibitors (IC₅₀ = 6.6 nM) [2]. The C6‑aminomethyl handle of the target compound enables direct amide coupling, sulfonamide formation, or reductive amination to generate focused libraries probing the C6 vector, which is underexplored relative to the C7‑carboxamide series (HL-60 IC₅₀ = 16.54–32.25 nM) [3]. The N1‑isobutyl group provides a lipophilicity and conformational profile distinct from N1‑methyl and N1‑cycloalkyl analogs, potentially addressing selectivity gaps observed in existing kinase inhibitor chemotypes.

α-Glucosidase Inhibitor Development for Metabolic Disorders

Imidazo[1,2-b]pyrazole derivatives consistently outperform acarbose in α-glucosidase inhibition assays, with IC₅₀ values ranging from 95.0 to 372.8 µM vs. acarbose at 750 µM (2–8-fold improvement) . The C6‑aminomethyl group can be elaborated to introduce aromatic or heteroaromatic moieties predicted by docking studies to enhance competitive binding at the enzyme active site [1]. The target compound serves as a modular entry point for generating analogs with improved potency and selectivity over existing α-glucosidase inhibitors, with the isobutyl group potentially enhancing metabolic stability relative to smaller N1‑alkyl counterparts.

Diversity-Oriented Synthesis Leveraging the Groebke–Blackburn–Bienaymé Reaction

The imidazo[1,2-b]pyrazole core is efficiently assembled via the Groebke–Blackburn–Bienaymé (GBB) three-component reaction using amino-pyrazoles, aldehydes, and isocyanides . The C6‑aminomethyl group of the target compound can serve as the amine component in subsequent Ugi or Passerini multicomponent reactions, enabling rapid generation of peptidomimetic or macrocyclic libraries [1]. The ≥95% purity specification of the commercial material ensures that downstream GBB or Ugi reactions proceed with predictable yields and product distributions, reducing optimization burden in parallel synthesis workflows.

Structure-Based Drug Design Exploring Conformational Flexibility Space

The isobutyl N1 substituent provides an intermediate conformational flexibility profile (6–9 accessible low-energy rotamers) compared to rigid N1-cyclobutylmethyl (3–4 conformers) and fully flexible N1-n‑butyl analogs . In programs targeting kinases or other ATP-binding proteins where hinge-region interactions are sensitive to N1 substituent geometry [1], the target compound enables systematic exploration of conformational entropy–enthalpy trade-offs. The C6‑aminomethyl group additionally provides a solvent-exposed vector suitable for installing solubilizing groups (e.g., morpholine, N-methylpiperazine) without perturbing the hinge-binding pharmacophore.

Quote Request

Request a Quote for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.